![molecular formula C22H26N6O B2675510 2-(1H-benzo[d]imidazol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide CAS No. 1904306-35-9](/img/structure/B2675510.png)
2-(1H-benzo[d]imidazol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains several interesting functional groups, including a benzimidazole ring, a tetrahydroquinazoline ring, and a piperidine ring. These groups are common in many biologically active compounds, including pharmaceuticals .
Molecular Structure Analysis
The benzimidazole and tetrahydroquinazoline rings in the compound are aromatic, contributing to the compound’s stability. The piperidine ring is a common structural motif in many drugs and is known to influence binding to biological targets .Chemical Reactions Analysis
The compound contains several sites that could potentially undergo chemical reactions. For example, the nitrogen atoms in the benzimidazole and tetrahydroquinazoline rings could act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzimidazole and tetrahydroquinazoline rings would likely make the compound relatively stable and resistant to degradation .科学的研究の応用
ACAT Inhibition for Cardiovascular Diseases
K-604, a compound with a structure featuring similar moieties (benzimidazole and acetamide), has been identified as a potent inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This enzyme is involved in cholesterol metabolism and its inhibition is thought to be beneficial for treating diseases like atherosclerosis. The specific compound showed significant selectivity for ACAT-1 over ACAT-2, suggesting potential therapeutic applications in cardiovascular diseases (Shibuya et al., 2018).
Antimicrobial Activities
Some benzimidazole derivatives have demonstrated good antimicrobial activities, indicating their potential as scaffolds for developing new antimicrobial agents. For instance, benzothiazole-based piperazine-dithiocarbamate derivatives showed inhibitory effects against various microbial strains, suggesting the compound's structure could be tailored for antimicrobial purposes (Mohsen et al., 2014).
Corrosion Inhibition
Benzimidazole derivatives have also been explored for their corrosion inhibition properties, showing effectiveness in protecting metals in corrosive environments. This application is significant for industries where metal longevity is critical (Yadav et al., 2016).
Anti-inflammatory and Anticancer Potential
Derivatives of benzimidazole have been synthesized and evaluated for their anti-inflammatory and anticancer activities. The structure-activity relationships of these compounds highlight their potential in developing new therapeutic agents for inflammation and cancer (Prajapat & Talesara, 2016).
Anticholinesterase Activity for Neurological Disorders
Benzothiazole derivatives have shown potential as anticholinesterase agents, suggesting their possible use in treating neurological disorders such as Alzheimer's disease. This activity is crucial for designing drugs that can improve cognitive functions by enhancing cholinergic transmission (Umar et al., 2019).
将来の方向性
特性
IUPAC Name |
2-(benzimidazol-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c29-21(13-28-15-25-19-7-3-4-8-20(19)28)26-16-9-11-27(12-10-16)22-17-5-1-2-6-18(17)23-14-24-22/h3-4,7-8,14-16H,1-2,5-6,9-13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSNEUCXZAXENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CN4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
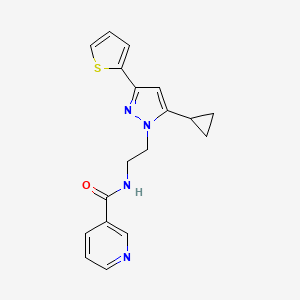
![6-isopentyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2675428.png)
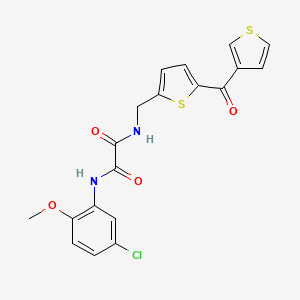
![N-(2,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2675431.png)
![2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2675434.png)

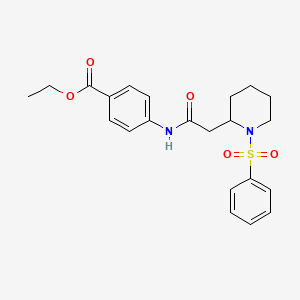
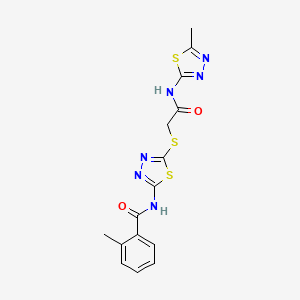
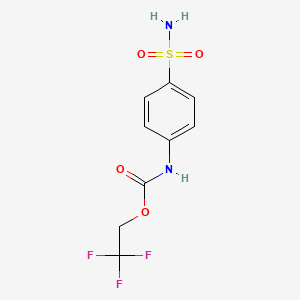
![4-Cyclopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]oxolan-3-amine](/img/structure/B2675445.png)
![2,4,6-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2675447.png)
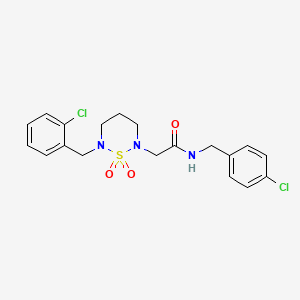
![3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline](/img/structure/B2675449.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2675450.png)
